molecular formula C19H18N2O3 B4518737 N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B4518737
M. Wt: 322.4 g/mol
InChI Key: OBOIGDXCGGWOCQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 423. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel compounds derived from N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide have been a focus of research aiming to discover new therapeutic agents. For example, studies have explored the synthesis of benzenesulfonamide derivatives and their in vitro antitumor activity against specific cell lines. These efforts demonstrate the compound's utility as a precursor in creating substances with potential antitumor properties, underscoring its importance in medicinal chemistry and drug development efforts (Fahim & Shalaby, 2019).

Chemical Reactivity and Molecular Docking

The reactivity of this compound derivatives has also been explored in the context of creating more complex molecular structures. This includes studies on their interactions with various reagents, leading to the formation of new compounds with unique chemical and biological properties. Additionally, molecular docking studies have been conducted to understand the potential interactions of these compounds with biological targets, providing insights into their mechanism of action and guiding the design of more effective therapeutic agents.

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of compounds derived from this compound has revealed their potential in developing new materials for electronic applications. This includes the synthesis of aromatic polyamides containing specific moieties derived from the compound, which exhibit significant electrochromic properties, making them suitable for use in electronic display technologies (Liou & Chang, 2008).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-4-7-15(10-13(12)2)20-19(22)17-11-18(24-21-17)14-5-8-16(23-3)9-6-14/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIGDXCGGWOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
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N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.